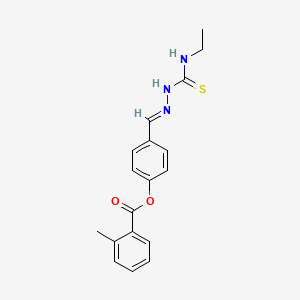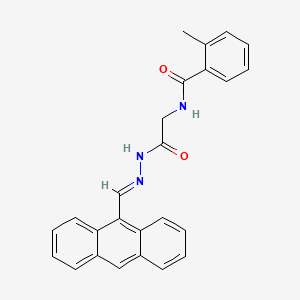![molecular formula C21H22N6O B12034993 (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12034993.png)
(6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is a complex organic compound with the molecular formula C21H22N6O and a molecular weight of 374.449 g/mol . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE typically involves the condensation of 4-(PENTYLOXY)BENZALDEHYDE with (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aldehyde group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and triazolo-phthalazine compounds. Compared to these, 4-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is unique due to its specific substituents, which confer distinct chemical and biological properties . Some similar compounds include:
- 2-(PENTYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE
- 4-(BENZYLOXY)BENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE .
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(4-pentoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C21H22N6O/c1-2-3-6-13-28-17-11-9-16(10-12-17)14-22-24-20-18-7-4-5-8-19(18)21-25-23-15-27(21)26-20/h4-5,7-12,14-15H,2-3,6,13H2,1H3,(H,24,26)/b22-14+ |
InChI Key |
FBWCOWKDGGIXKK-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12034923.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12034926.png)

![3-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12034945.png)
![5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034948.png)
![Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12034949.png)

![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12034959.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12034972.png)
![8-[benzyl(methyl)amino]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12034973.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12034978.png)
![3-[5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12034981.png)

